An In-depth Technical Guide to Ethyl (2,4-dichloro-6-nitrophenoxy)acetate: Molecular Structure, Properties, and Synthesis
An In-depth Technical Guide to Ethyl (2,4-dichloro-6-nitrophenoxy)acetate: Molecular Structure, Properties, and Synthesis
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of Ethyl (2,4-dichloro-6-nitrophenoxy)acetate, a compound of interest in various chemical and biological research fields. While direct experimental data for this specific molecule is limited in published literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed overview of its molecular structure, predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers, enabling them to better understand, synthesize, and characterize this compound.
Molecular Structure and Physicochemical Properties
Ethyl (2,4-dichloro-6-nitrophenoxy)acetate is a substituted aromatic ether. The core of the molecule is a benzene ring functionalized with two chlorine atoms at positions 2 and 4, and a nitro group at position 6. An ethoxycarbonylmethyl group is attached to the phenolic oxygen.
Molecular Structure and Weight
The structural formula of Ethyl (2,4-dichloro-6-nitrophenoxy)acetate is C₁₀H₉Cl₂NO₅.
Diagram of the Molecular Structure of Ethyl (2,4-dichloro-6-nitrophenoxy)acetate:
Caption: Molecular Structure of Ethyl (2,4-dichloro-6-nitrophenoxy)acetate.
Based on its molecular formula, the key quantitative data for this compound can be summarized as follows:
| Property | Value |
| Molecular Formula | C₁₀H₉Cl₂NO₅ |
| Molecular Weight | 296.09 g/mol |
| Monoisotopic Mass | 294.98578 Da |
Predicted Physicochemical Properties
The physicochemical properties of Ethyl (2,4-dichloro-6-nitrophenoxy)acetate are influenced by its functional groups. The presence of the ester and nitro groups, along with the halogen atoms, suggests that the compound is likely a solid at room temperature with limited solubility in water but good solubility in common organic solvents like acetone, ethyl acetate, and dichloromethane. The nitro group and the aromatic ring are electron-withdrawing, which can influence the reactivity of the molecule.
Synthesis of Ethyl (2,4-dichloro-6-nitrophenoxy)acetate
A plausible and efficient method for the synthesis of Ethyl (2,4-dichloro-6-nitrophenoxy)acetate is the Williamson ether synthesis .[1][2][3][4] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2,4-dichloro-6-nitrophenol would act as the nucleophile, attacking an ethyl haloacetate.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process: deprotonation of the phenol followed by nucleophilic substitution.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed Williamson Ether Synthesis for Ethyl (2,4-dichloro-6-nitrophenoxy)acetate.
Experimental Protocol
Materials:
-
2,4-dichloro-6-nitrophenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,4-dichloro-6-nitrophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add ethyl bromoacetate (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure Ethyl (2,4-dichloro-6-nitrophenoxy)acetate.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a suitable base for deprotonating the phenol without being overly reactive, which could lead to side reactions.[5]
-
Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.[6]
-
Leaving Group: Bromoacetate is chosen over chloroacetate as bromide is a better leaving group, leading to a faster reaction rate.[7]
Spectroscopic Characterization
The structure of the synthesized Ethyl (2,4-dichloro-6-nitrophenoxy)acetate can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) of the ethyl group, a quartet for the methylene protons (-CH₂-) of the ethyl group, a singlet for the methylene protons of the acetate moiety (-O-CH₂-CO-), and two doublets in the aromatic region for the two protons on the benzene ring.[8][9]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the ethyl group, the methylene carbon of the acetate, the carbonyl carbon of the ester, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chloro and nitro substituents.[10]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.[11][12] Key expected absorption bands include:
-
~1750-1730 cm⁻¹: C=O stretching of the ester group.
-
~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).
-
~1250-1200 cm⁻¹: C-O stretching of the aryl ether.
-
~1100-1000 cm⁻¹: C-O stretching of the ester.
-
~800-700 cm⁻¹: C-Cl stretching.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[13]
-
Molecular Ion Peak: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[6][14]
-
Fragmentation: Common fragmentation pathways may include the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl acetate moiety, or the nitro group.
Analytical Methods
For the quantitative analysis and purity assessment of Ethyl (2,4-dichloro-6-nitrophenoxy)acetate, chromatographic techniques are highly suitable.
-
Gas Chromatography (GC): Coupled with a suitable detector like a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used for the separation and quantification of the compound.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another powerful tool for the analysis of this compound, particularly for monitoring reaction progress and assessing final product purity.
Conclusion
References
-
The Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis: Phenacetin Lab Procedure. [Link]
-
ethyl phenylacetate - Organic Syntheses Procedure. [Link]
- Synthesis of phenoxyacetic acid derivatives - Google P
-
Synthesis of ethyl phenylacetate - PrepChem.com. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection - JETIR.org. [Link]
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator | Abstract - JOCPR. [Link]
-
Acetic acid, phenoxy-, methyl ester - ChemBK. [Link]
-
Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF - ResearchGate. [Link]
-
Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub. [Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. [Link]
-
Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem. [Link]
-
Physical and chemical properties of phenoxyacetic acid herbicides. - ResearchGate. [Link]
-
Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]
-
Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC. [Link]
-
Ethyl 2-(2-chlorophenyl)acetate | C10H11ClO2 | CID 10081468 - PubChem. [Link]
-
Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones - PubMed. [Link]
-
(PDF) Ethyl 2-(4-chloro-3-methylphenoxy)acetate - ResearchGate. [Link]
-
Mass Spectrometry - MSU chemistry. [Link]
-
Mass Spectrometry of Microscale Chemical Reaction Products Produced at the Surface of Organic Solids - The Rockefeller University. [Link]
-
Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate. [Link]
-
Ethyl Acetate NMR and IR Analysis | PDF | Alkane | Scientific Techniques - Scribd. [Link]
-
Ethyl Acetate - the NIST WebBook - National Institute of Standards and Technology. [Link]
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. studylib.net [studylib.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Ethyl 2-(2-chlorophenyl)acetate | C10H11ClO2 | CID 10081468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ethyl Acetate [webbook.nist.gov]
- 13. lab.rockefeller.edu [lab.rockefeller.edu]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones - PubMed [pubmed.ncbi.nlm.nih.gov]
